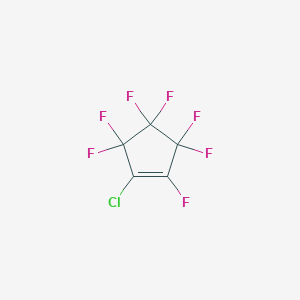

1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene

Descripción general

Descripción

1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene is a useful research compound. Its molecular formula is C5ClF7 and its molecular weight is 228.49 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is part of the five-membered ring fluorides (c-c5fs) family, which have been significantly desirable in green chlorofluorocarbon substitutes due to their practically flexible application in various fields and environmental friendliness .

Mode of Action

It’s known that the electronic properties induced by substitution effects of c-c5fs were explored . More research is needed to fully understand the specific interactions of this compound with its targets.

Biochemical Pathways

It’s known that the relative electrophilic and nucleophilic reactivity and thermostability of c-c5f chemicals were explored

Pharmacokinetics

The compound’s predicted boiling point is 621±400 °C and its predicted density is 168±01 g/cm3 , which may influence its bioavailability.

Result of Action

It’s known that their thermal stabilities at 600 k temperature were concluded due to their flexible carbon skeletons .

Action Environment

The action of 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene can be influenced by environmental factors. For instance, their thermal stabilities at 600 K temperature were concluded due to their flexible carbon skeletons . More research is needed to fully understand how other environmental factors influence the compound’s action, efficacy, and stability.

Actividad Biológica

1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene (C5ClF7) is a fluorinated cyclopentene derivative notable for its unique chemical structure and properties. This compound has garnered attention in various fields, including organic chemistry, materials science, and potential biological applications. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

Molecular Structure

- Molecular Formula : C5ClF7

- Molecular Weight : 196.07 g/mol

- Physical State : Colorless liquid

- Boiling Point : Approximately 62.1 °C (predicted)

- Density : 1.68 g/cm³ (predicted)

The compound features a high fluorine content which contributes to its stability and low reactivity under standard conditions. Its unique structure allows it to interact with various biological systems in ways that are still being explored.

Case Studies

- Antiviral Studies :

- Fluorinated Biomolecules :

- Research into biomolecules containing fluorine suggests that they can modulate biological pathways by affecting protein interactions and cellular signaling. These findings imply that this compound might exhibit similar properties due to its structural characteristics.

Comparative Analysis

| Compound | Activity Type | IC50 Values | Mechanism of Action |

|---|---|---|---|

| This compound | Unknown | N/A | Potential interaction with viral replication pathways |

| Fluorinated Alkaloids | Antiviral | 0.041 nM - >500 mM | Inhibition of viral entry and replication |

| Fluorinated Flavonoids | Antiviral | Various | Modulation of protein interactions |

Research Findings

Research into the biological activity of this compound is still emerging. However, studies suggest potential applications in medicinal chemistry and virology due to the compound's unique properties.

Future Directions

Further investigations are warranted to elucidate the specific biological mechanisms through which this compound exerts its effects. Potential areas of exploration include:

- Pharmacokinetics : Understanding how this compound interacts within biological systems over time.

- Toxicology Studies : Evaluating any cytotoxic effects or adverse reactions associated with its use.

- Synthesis of Derivatives : Developing new compounds based on this structure to enhance efficacy against specific targets.

Aplicaciones Científicas De Investigación

Catalysis

1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene has been utilized in catalytic processes due to its unique fluorinated structure. A notable study demonstrated the use of chromium-based catalysts doped with zinc for the synthesis of this compound from 1,2-dichlorohexafluorocyclopentene. The catalysts exhibited high efficiency in fluorination reactions:

- Catalytic System : Chromium-Zinc catalysts prepared via sol-gel auto-combustion.

- Process : Fluorination of 1,2-dichlorohexafluorocyclopentene using anhydrous hydrogen fluoride.

- Findings : The pre-fluorination activated Cr-Zn catalysts showed enhanced catalytic activity due to increased surface area and more active sites available for reaction .

Material Science

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with improved properties:

- Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Applications : These materials find uses in coatings, membranes, and electronic components where high performance under extreme conditions is required.

Case Study 1: Synthesis and Characterization

A comprehensive study focused on the synthesis of chromium-based catalysts utilized for the production of this compound highlighted the following:

| Parameter | Value |

|---|---|

| Catalyst Type | Cr-Zn Oxide |

| Synthesis Method | Sol-gel auto-combustion |

| Characterization Techniques | XRD, BET, SEM |

| Reaction Efficiency | High |

This case study emphasizes the importance of catalyst preparation methods on the efficiency of the synthesis process.

Case Study 2: Polymer Development

Research into the development of fluorinated polymers incorporating C5ClF7 revealed:

| Property | Improvement |

|---|---|

| Thermal Stability | Enhanced |

| Chemical Resistance | Improved |

| Application Areas | Coatings and Electronics |

These findings suggest that the integration of fluorinated compounds like C5ClF7 can lead to significant advancements in material performance.

Propiedades

IUPAC Name |

1-chloro-2,3,3,4,4,5,5-heptafluorocyclopentene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF7/c6-1-2(7)4(10,11)5(12,13)3(1,8)9 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMFLKOMBYRBCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C(C1(F)F)(F)F)(F)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880171 | |

| Record name | 1-Chloroheptafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1759-63-3 | |

| Record name | 1-Chloroheptafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.